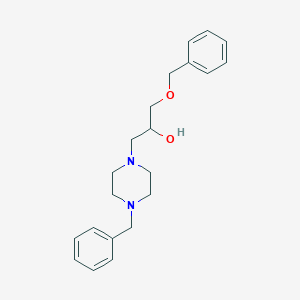![molecular formula C14H17NO B13983547 Benz[h]isoquinoline, 1,2,3,4,5,6-hexahydro-8-methoxy-](/img/structure/B13983547.png)
Benz[h]isoquinoline, 1,2,3,4,5,6-hexahydro-8-methoxy-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benz[h]isoquinoline, 1,2,3,4,5,6-hexahydro-8-methoxy-: is a chemical compound with the molecular formula C14H17NO It is a derivative of isoquinoline, featuring a methoxy group at the 8th position and a hexahydro structure, indicating the presence of six hydrogen atoms added to the isoquinoline ring system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Benz[h]isoquinoline, 1,2,3,4,5,6-hexahydro-8-methoxy- can be achieved through several synthetic routes. One common method involves the reduction of the corresponding isoquinoline derivative using hydrogenation techniques. The reaction typically requires a catalyst such as palladium on carbon (Pd/C) and hydrogen gas under controlled pressure and temperature conditions. Another approach involves the use of intramolecular cyclization reactions, where a precursor molecule undergoes cyclization to form the desired hexahydro structure .
Industrial Production Methods: Industrial production of Benz[h]isoquinoline, 1,2,3,4,5,6-hexahydro-8-methoxy- may involve large-scale hydrogenation processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring high yield and purity of the final product. Additionally, the use of advanced purification techniques such as recrystallization and chromatography can further enhance the quality of the compound .
Analyse Des Réactions Chimiques
Types of Reactions: Benz[h]isoquinoline, 1,2,3,4,5,6-hexahydro-8-methoxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can further hydrogenate the compound, potentially leading to fully saturated derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.
Substitution: Electrophilic reagents such as halogens (e.g., bromine, chlorine) in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Quinoline derivatives.
Reduction: Fully saturated hexahydro derivatives.
Substitution: Halogenated isoquinoline derivatives.
Applications De Recherche Scientifique
Benz[h]isoquinoline, 1,2,3,4,5,6-hexahydro-8-methoxy- has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals targeting various diseases.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of Benz[h]isoquinoline, 1,2,3,4,5,6-hexahydro-8-methoxy- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. For example, it could inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Isoquinoline: A parent compound with a similar structure but lacking the hexahydro and methoxy modifications.
Quinoline: Another related compound with a nitrogen atom in the ring structure but differing in the position of the nitrogen atom.
Tetrahydroisoquinoline: A partially hydrogenated derivative of isoquinoline with four additional hydrogen atoms.
Uniqueness: Benz[h]isoquinoline, 1,2,3,4,5,6-hexahydro-8-methoxy- is unique due to its specific hexahydro structure and methoxy group, which confer distinct chemical and biological properties. These modifications can influence the compound’s reactivity, solubility, and potential biological activities, making it a valuable compound for various research and industrial applications .
Propriétés
Formule moléculaire |
C14H17NO |
|---|---|
Poids moléculaire |
215.29 g/mol |
Nom IUPAC |
8-methoxy-1,2,3,4,5,6-hexahydrobenzo[h]isoquinoline |
InChI |
InChI=1S/C14H17NO/c1-16-12-4-5-13-11(8-12)3-2-10-6-7-15-9-14(10)13/h4-5,8,15H,2-3,6-7,9H2,1H3 |
Clé InChI |
PPWGEZXWHCQQSB-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC2=C(C=C1)C3=C(CC2)CCNC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![[1-(2-Hydroxy-2-methylpropyl)-3-methylpyrazol-4-yl]boronic acid](/img/structure/B13983488.png)


![N-[4-(1-naphthalenyl)phenyl]-4-dibenzothiophenamine](/img/structure/B13983505.png)
![4-[6-[[2-(4-aminophenyl)-3H-benzimidazol-5-yl]oxy]-1H-benzimidazol-2-yl]aniline](/img/structure/B13983513.png)

![6-Chloro-N-[(4-fluorophenyl)(1-methyl-1H-imidazol-2-yl)methyl]-N'-(1-methyl-1H-imidazol-4-yl)-1,3,5-triazine-2,4-diamine](/img/structure/B13983526.png)

![7-Chloro-3-isopropyl-5-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B13983529.png)

